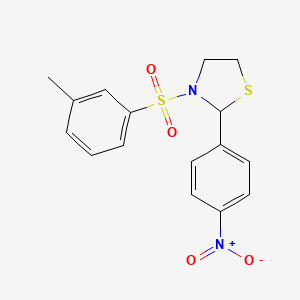

2-(4-Nitro-phenyl)-3-(toluene-3-sulfonyl)-thiazolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Nitro-phenyl)-3-(toluene-3-sulfonyl)-thiazolidine is an organic compound that belongs to the thiazolidine class. Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom. This specific compound is characterized by the presence of a nitro group on the phenyl ring and a toluene-3-sulfonyl group attached to the thiazolidine ring. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitro-phenyl)-3-(toluene-3-sulfonyl)-thiazolidine typically involves the following steps:

Formation of Thiazolidine Ring: The thiazolidine ring can be formed by the reaction of a primary amine with a thiocarbonyl compound, such as carbon disulfide or thiourea, under basic conditions.

Introduction of Nitro Group: The nitro group can be introduced via nitration of the phenyl ring using a mixture of concentrated nitric acid and sulfuric acid.

Attachment of Toluene-3-sulfonyl Group: The toluene-3-sulfonyl group can be attached through sulfonylation, where the thiazolidine compound reacts with toluene-3-sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions to increase yield and purity, and implementing efficient purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Nitro-phenyl)-3-(toluene-3-sulfonyl)-thiazolidine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

Reduction: The thiazolidine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon, tin(II) chloride.

Reduction: Hydrogen peroxide, m-chloroperbenzoic acid.

Substitution: Amines, thiols, pyridine, triethylamine.

Major Products Formed

Reduction of Nitro Group: 2-(4-Amino-phenyl)-3-(toluene-3-sulfonyl)-thiazolidine.

Oxidation of Thiazolidine Ring: Sulfoxides or sulfones.

Substitution of Sulfonyl Group: Corresponding substituted thiazolidine derivatives.

Aplicaciones Científicas De Investigación

2-(4-Nitro-phenyl)-3-(toluene-3-sulfonyl)-thiazolidine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2-(4-Nitro-phenyl)-3-(toluene-3-sulfonyl)-thiazolidine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparación Con Compuestos Similares

Similar Compounds

2-(4-Nitro-phenyl)-3-(methylsulfonyl)-thiazolidine: Similar structure but with a methylsulfonyl group instead of a toluene-3-sulfonyl group.

2-(4-Nitro-phenyl)-3-(ethylsulfonyl)-thiazolidine: Similar structure but with an ethylsulfonyl group instead of a toluene-3-sulfonyl group.

2-(4-Nitro-phenyl)-3-(phenylsulfonyl)-thiazolidine: Similar structure but with a phenylsulfonyl group instead of a toluene-3-sulfonyl group.

Uniqueness

2-(4-Nitro-phenyl)-3-(toluene-3-sulfonyl)-thiazolidine is unique due to the presence of the toluene-3-sulfonyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may result in distinct properties compared to its analogs, making it a valuable compound for research and development.

Actividad Biológica

2-(4-Nitro-phenyl)-3-(toluene-3-sulfonyl)-thiazolidine is a member of the thiazolidine class, characterized by a five-membered ring containing sulfur and nitrogen. Its unique structure, featuring a nitro group and a toluene-3-sulfonyl group, has garnered interest in various fields, particularly in pharmacology and medicinal chemistry due to its potential biological activities.

Properties

- Molecular Formula : C14H14N2O4S

- CAS Number : 333435-88-4

Antimicrobial Properties

Research indicates that thiazolidine derivatives exhibit significant antimicrobial activities. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis or membrane integrity, leading to cell death .

Anticancer Activity

Thiazolidine derivatives have been investigated for their anticancer properties. In vitro studies on related compounds have demonstrated the ability to induce apoptosis in cancer cell lines such as HeLa and MCF-7. The proposed mechanisms include activation of intrinsic and extrinsic apoptotic pathways . A comparative analysis of IC50 values reveals that certain thiazolidine derivatives are comparable to standard chemotherapeutic agents like irinotecan in terms of potency against cancer cells .

Insulin Sensitizing Effects

Recent studies have highlighted the potential of thiazolidine compounds in modulating metabolic disorders. Some derivatives have shown promise as insulin sensitizers, enhancing glucose uptake in vitro and improving metabolic profiles in animal models of insulin resistance . This suggests a dual role for these compounds in both cancer therapy and metabolic disease management.

Case Studies

- Anticancer Study : A derivative structurally similar to this compound was evaluated against breast cancer cell lines using the sulforhodamine B assay. The study reported significant growth inhibition with an IC50 value lower than that of conventional treatments .

- Antimicrobial Evaluation : Another study assessed the antibacterial activity of thiazolidine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain compounds exhibited substantial inhibition zones, suggesting effective antibacterial properties .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonyl group may interact with active sites of enzymes critical for microbial survival.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction or activation of caspases.

- Metabolic Modulation : By enhancing insulin sensitivity, these compounds may influence glucose metabolism pathways, offering therapeutic potential for type 2 diabetes management.

Propiedades

IUPAC Name |

3-(3-methylphenyl)sulfonyl-2-(4-nitrophenyl)-1,3-thiazolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S2/c1-12-3-2-4-15(11-12)24(21,22)17-9-10-23-16(17)13-5-7-14(8-6-13)18(19)20/h2-8,11,16H,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBPMLWLFNCVJFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)N2CCSC2C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.